Methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(4-isopropylphenyl)propanoate
Overview
Description
Scientific Research Applications
Research Applications in Flavor Chemistry
Studies on branched chain aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, highlight the importance of such compounds in flavor chemistry. These compounds, produced and degraded from amino acids, are crucial for the flavor profiles in both fermented and non-fermented food products. Understanding the metabolic pathways and factors influencing the formation of these compounds is vital for controlling their levels in foods, enhancing flavor profiles, and ensuring product quality (Smit, Engels, & Smit, 2009).
Pharmacology and Neurochemistry
Research into compounds like 3,4-methylenedioxymethamphetamine (MDMA) provides insights into the neurochemical effects and potential therapeutic applications of complex molecules. MDMA's influence on serotonin levels in the brain and its potential for treating conditions such as posttraumatic stress disorder (PTSD) and anxiety highlights the intricate relationship between chemical structure, neurobiology, and therapeutic outcomes (Sessa, Higbed, & Nutt, 2019).
Environmental Chemistry
The fate and biodegradation of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied to understand their environmental impact. These studies focus on the microbial degradation pathways of ETBE, highlighting the importance of understanding how complex organic compounds break down in the environment and the potential for bioremediation strategies (Thornton et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(4-propan-2-ylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-24-18(22)11-16(20)19-15(10-17(21)23-4)14-8-6-13(7-9-14)12(2)3/h6-9,12,15H,5,10-11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZLURLMCZJYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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